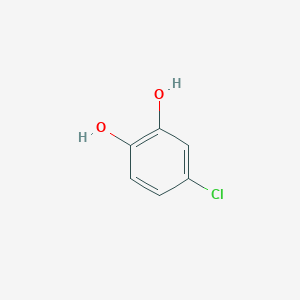

4-Chlorocatechol

Overview

Description

4-Chlorocatechol is a chlorocatechol that is catechol substituted by a chloro group at position 4. It has a role as a bacterial xenobiotic metabolite . It is a major degradation product of 4-chloro-2-aminophenol (4C2AP) and is also a substrate for catechol 1,2-dioxygenases and chlorocatechol dioxygenase .

Synthesis Analysis

The degradation pathways for 4-chlorocatechol were successfully reconstructed by the optimization, synthesis, and assembly of functional genes from different strains . The degradation of 4-chlorocatechol was catalyzed by the cphA-I enzyme .Molecular Structure Analysis

The crystal structure of the 4-chlorocatechol 1,2-dioxygenase from the Gram-positive bacterium Rhodococcus opacus (erythropolis) 1CP, a Fe(III) ion-containing enzyme involved in the aerobic biodegradation of chloroaromatic compounds, has been solved .Chemical Reactions Analysis

4-Chlorocatechol undergoes various chemical reactions. The TiO2-mediated photocatalytic degradation of 4-chlorocatechol is studied as a branch of the degradation of 4-chlorophenol . The major product is hydroxylation to form 5-chloro-1,2,4-benzenetriol .Physical And Chemical Properties Analysis

4-Chlorocatechol has a molecular weight of 144.55 g/mol . It is a member of monochlorobenzenes and a chlorocatechol .Scientific Research Applications

Environmental Science: Bioremediation

4-Chlorocatechol is a significant intermediate in the biodegradation of several chlorinated organic compounds. Microorganisms capable of degrading chlorophenols can utilize 4-Chlorocatechol in their metabolic pathways . This compound is crucial in the process of bioremediation, where it serves as a substrate for bacteria that break down harmful pollutants into less toxic forms, aiding in the cleanup of contaminated environments .

Pharmaceutical Development: Drug Synthesis

In pharmaceutical research, 4-Chlorocatechol is involved in the synthesis of drugs and as a metabolite in drug degradation pathways. It’s a degradation product of various pharmaceuticals and is used to study the metabolic fate of these drugs . Its role in the synthesis of complex molecules is also being explored, with potential applications in creating more efficient and selective pharmaceuticals .

Agriculture: Pesticide Degradation

4-Chlorocatechol plays a role in the microbial degradation of pesticides, which is essential for reducing the environmental impact of agricultural chemicals. It acts as an intermediate in the breakdown of herbicides and insecticides, contributing to safer and more sustainable farming practices .

Industrial Applications: Waste Treatment

In industrial settings, 4-Chlorocatechol is used in the treatment of wastewater containing chlorinated compounds. Its degradation by specialized bacterial strains is a key step in the detoxification of industrial effluents before they are released into water bodies .

Biocatalysis: Enzyme Engineering

The compound is used in the field of biocatalysis, where enzymes are engineered to perform specific chemical transformations. 4-Chlorocatechol can be a substrate for engineered enzymes, facilitating the synthesis of complex molecules with high selectivity and low environmental impact .

Biosynthesis: Metabolic Pathway Engineering

In biosynthesis, 4-Chlorocatechol is a target for metabolic pathway engineering. By optimizing and reconstructing degradation pathways, researchers can improve the efficiency of microbial strains used in the production of biopolymers and other bio-based materials .

Drug Discovery: Target Identification

4-Chlorocatechol is studied in drug discovery for its potential to bind to specific targets within bacterial cells. Its interactions with proteins can inform the development of new antibiotics and therapeutic agents .

Chemical Synthesis: Organic Intermediate

As an organic intermediate, 4-Chlorocatechol is used in the synthesis of various chemical products. Its reactivity and chlorinated structure make it a valuable building block in organic chemistry, leading to the production of dyes, resins, and other industrial chemicals .

Mechanism of Action

Target of Action

4-Chlorocatechol, also known as 4-chlorobenzene-1,2-diol, is a major degradation product of 4-chloro-2-aminophenol . It primarily targets enzymes such as catechol 1,2-dioxygenases and chlorocatechol dioxygenase . These enzymes play a crucial role in the degradation of aromatic compounds, particularly in the context of environmental bioremediation .

Mode of Action

4-Chlorocatechol interacts with its target enzymes, catechol 1,2-dioxygenases and chlorocatechol dioxygenase, serving as a substrate . The interaction leads to the cleavage of the aromatic ring of 4-Chlorocatechol, a key step in the degradation of chloroaromatic compounds .

Biochemical Pathways

The degradation of 4-Chlorocatechol is part of the modified ortho-pathway . This pathway involves the transformation of chlorocatechols, key intermediates in the aerobic metabolism of toxic chloroaromatics . The process is catalyzed by chlorocatechol 1,2-dioxygenase , leading to downstream effects that contribute to the bioremediation of pollutants .

Result of Action

The action of 4-Chlorocatechol results in the degradation of chloroaromatic compounds, contributing to the detoxification of pollutants in the environment . The cleavage of the aromatic ring of 4-Chlorocatechol is a key step in this process .

Action Environment

The action of 4-Chlorocatechol is influenced by environmental factors. For instance, the presence of other pollutants can affect the degradation process . Additionally, the activity of 4-Chlorocatechol can be optimized in certain environments, such as the rhizosphere of plants, enhancing its efficacy in bioremediation .

Safety and Hazards

Future Directions

The degradation pathways for 4-chlorocatechol were successfully reconstructed by the optimization, synthesis, and assembly of functional genes from different strains . These pathways can be used to construct pollution remediation-engineered bacteria, and the related technologies may be applied to construct complete degradation pathways for complex organic hazardous materials .

properties

IUPAC Name |

4-chlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOBYPKUYODHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022176 | |

| Record name | 4-Chlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Chlorocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4-Chlorocatechol | |

CAS RN |

2138-22-9 | |

| Record name | 4-Chlorocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2138-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I01EXU3P3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Chlorocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.5 °C | |

| Record name | 4-Chlorocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

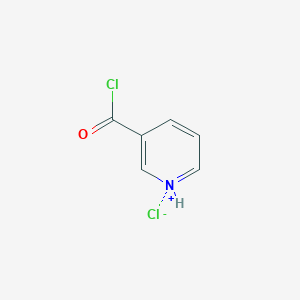

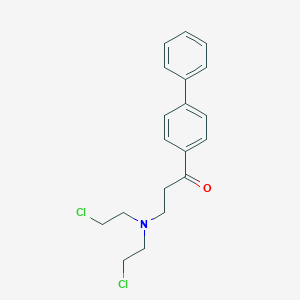

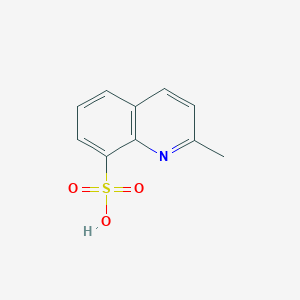

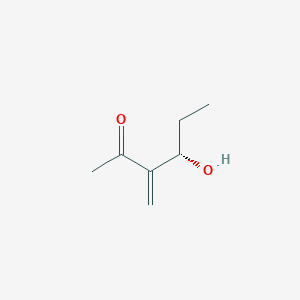

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-Chlorocatechol formed in the environment?

A1: 4-Chlorocatechol is not naturally occurring and is primarily formed as a metabolite during the microbial breakdown of certain pollutants. For instance, bacteria like Pseudomonas cepacia P166 metabolize monochlorobiphenyls into chlorobenzoates, which are then transformed into chlorocatechols, including 4-chlorocatechol []. Similarly, Azotobacter sp. GP1 converts 4-chlorophenol to 4-chlorocatechol under cometabolic conditions [, ].

Q2: What are the major metabolic pathways for 4-Chlorocatechol degradation?

A2: 4-Chlorocatechol can be degraded via different pathways:

- Ortho-cleavage pathway: This common route involves the enzyme catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid and 3-chloro-cis,cis-muconic acid [].

- Modified ortho-cleavage pathway: This pathway, utilized by certain bacteria like Rhodococcus opacus 1CP, involves a specific 4-chlorocatechol 1,2-dioxygenase and ultimately leads to the formation of maleylacetate [, ].

- Meta-cleavage pathway: This pathway utilizes catechol 2,3-dioxygenase, producing 5-chloro-2-hydroxymuconic semialdehyde as a key intermediate. This pathway was observed in organisms like Azotobacter sp. GP1 and Diaphorobacter PCA039 [, , ].

Q3: Why is the accumulation of 4-Chlorocatechol during biodegradation a concern?

A3: While 4-chlorocatechol is an intermediate in the degradation of certain pollutants, its accumulation can be problematic. This is because its further degradation by the 3-oxoadipate pathway can lead to the formation of protoanemonin [, ]. Protoanemonin is a naturally occurring antibiotic that exhibits toxicity towards various microorganisms and can hinder the biodegradation process itself.

Q4: Does the presence of other compounds influence 4-Chlorocatechol degradation?

A4: Yes, the presence of other compounds can influence the degradation of 4-chlorocatechol. For example, the presence of aniline was found to impact the degradation of 4-chloroaniline, leading to the accumulation of 4-chlorocatechol, likely due to the preferential utilization of aniline by the bacterial consortium []. In another instance, the co-metabolism of monochlorophenols with 2,4-dichlorophenol was found to enhance the degradation of the latter, indicating the potential for synergistic effects in mixed substrate environments [].

Q5: How does 4-Chlorocatechol interact with enzymes involved in its degradation?

A5: 4-Chlorocatechol interacts with specific enzymes, particularly dioxygenases, that catalyze the ring cleavage step during its degradation. The interaction is influenced by the enzyme's structure and affinity for the substrate. For instance, catechol 1,2-dioxygenase from a soil-derived bacterial consortium showed a lower conversion rate for 4-chlorocatechol compared to catechol, suggesting a preference for the non-chlorinated substrate [].

Q6: How does the chlorine substituent in 4-Chlorocatechol affect its interaction with enzymes?

A6: The chlorine substituent can impact enzyme activity and specificity. For example, the muconate cycloisomerase from Pseudomonas sp. strain MT1 exhibits high specificity for 3-chloromuconate, an intermediate formed during 4-chlorocatechol degradation, and shows negligible activity towards non-chlorinated muconate []. This highlights the evolution of specific enzymes tailored for the degradation of chlorinated compounds.

Q7: What are the toxicological concerns associated with 4-Chlorocatechol?

A7: While 4-Chlorocatechol itself may not be highly toxic, its transformation product, protoanemonin, formed by certain bacterial enzymes, exhibits antimicrobial properties [, ]. This raises concerns about potential disruptions in microbial communities and ecological imbalances in contaminated environments.

Q8: What are some common analytical methods for detecting and quantifying 4-Chlorocatechol?

A8: Several analytical techniques are employed for the detection and quantification of 4-chlorocatechol, including:

- High-performance liquid chromatography (HPLC): This technique, coupled with UV detection, enables the separation and quantification of 4-chlorocatechol in various matrices, including bacterial cultures and environmental samples [, ].

- Gas chromatography-mass spectrometry (GC-MS): This technique provides high sensitivity and selectivity for the identification and quantification of 4-chlorocatechol and its metabolites in complex mixtures [, ].

- Thin-layer chromatography (TLC): This technique, combined with absorptiometry, has been used for the detection of 4-chlorocatechol in urine samples as a biomarker of chlorobenzene exposure [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)